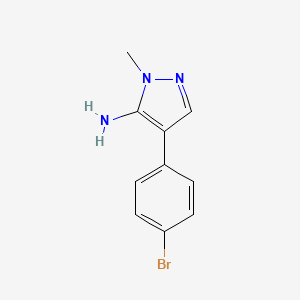

4-(4-Bromophenyl)-1-methylpyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Bromophenyl)-1-methylpyrazol-5-amine” is a derivative of pyrazole, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . The presence of a bromophenyl group suggests that it may have unique properties compared to other pyrazoles .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving acyl hydrazines and isothiocyanates . The resulting products are then confirmed using spectroanalytical data such as NMR and IR .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve S-alkylation in alkaline medium followed by reduction of the corresponding ketone .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, 4-Bromophenylacetylene is a solid with a molecular weight of 173.01 g/mol .Scientific Research Applications

Nonlinear Optical Studies

The compound 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (a derivative of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine) was synthesized and structurally characterized, demonstrating significant nonlinear optical properties. This was confirmed through X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopies, and supported by density functional theory calculations. The negative HOMO and LUMO energies indicated molecular stability, and the small energy gap hinted at intramolecular charge transfer, critical for nonlinear optical properties (Tamer et al., 2016).

Crystal Structure Analysis

A novel Schiff base compound, involving 4-heterocyclic acylpyrazolone, was synthesized and analyzed. The compound, 5-methyl- 2-phenyl-4-[(2-p-bromophenylamino)-furylmethylene]-3(2H)-one, was characterized by elemental analysis, IR spectra, and X-ray single-crystal diffraction. This study provided valuable insights into the compound's composition and crystal structure (Zhang et al., 2008).

Synthesis of Benzimidazole Derivatives

The compound was utilized in the synthesis of benzimidazoles from o-Bromophenyl isocyanide and amines. The reaction, under CuI catalysis, yielded 1-substituted benzimidazoles in moderate to good yields. This process showcases the compound's role in synthesizing crucial organic structures (Lygin & Meijere, 2009).

Application in Synthesis of Tetrazol-5-amine Derivatives

A study detailed an efficient one-pot synthesis method for 1-(4-bromophenyl)-1H-tetrazol-5-amine using 4-bromoaniline. This method further elaborates on the synthesis of amide derivatives, showcasing the compound's versatility in organic synthesis (Hao Yang et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPJOQVOJYCZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2467248.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)

![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)

![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)